molecular formula C10H13NO2 B174949 Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate CAS No. 124455-77-2

Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Cat. No.: B174949
CAS No.: 124455-77-2
M. Wt: 179.22 g/mol
InChI Key: BCKKFUQZDGWAJE-UHFFFAOYSA-N
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Description

Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (CAS: 124455-77-2) is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrrole system with an ethyl ester group at the 2-position. Its structure confers unique physicochemical properties, making it valuable in organic synthesis and materials science. For instance, it serves as a precursor in hydrogenolysis reactions under continuous flow conditions using Pd/C catalysts, enabling efficient deprotection of benzyl groups in amines .

Properties

IUPAC Name

ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)9-6-7-4-3-5-8(7)11-9/h6,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKKFUQZDGWAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via initial activation of the alkyne moiety by the platinum catalyst, triggering a cyclization event that forms the pyrrolidine ring. Subsequent ring expansion generates the fused cyclopenta[b]pyrrole system. Optimal conditions involve using 5 mol% PtCl₂ in dichloroethane at 80°C for 12 hours. The reaction tolerates electron-donating and electron-withdrawing groups on the alkyne, enabling access to derivatives with aryl, alkyl, or heteroaryl substituents.

Advantages

  • Diastereoselectivity : The cascade process ensures high cis,endo selectivity, critical for biological activity in pharmaceutical applications.

  • Functional Group Tolerance : Substituents such as esters, halides, and ethers remain intact under the reaction conditions.

  • Scalability : The one-pot nature simplifies purification, with yields ranging from 65% to 85% for most derivatives.

Palladium-Catalyzed Hydrogenation of N-Benzyl Precursors

A widely used industrial method involves the synthesis of N-benzyl-protected intermediates followed by catalytic hydrogenation. This two-step process, detailed in patent IE63525B1, prioritizes cost-effectiveness and scalability.

Step 1: Formation of N-Benzyl Intermediate

2-Chloro-1-formylcyclopent-1-ene reacts with N-benzylglycine ethyl ester in toluene under reflux. The reaction proceeds via nucleophilic substitution, forming ethyl 1-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate. Key parameters include:

  • Molar Ratio : 1:2 (2-chloro-1-formylcyclopent-1-ene to N-benzylglycine ethyl ester).

  • Solvent : Toluene with azeotropic removal of water.

  • Yield : ~70% after silica gel chromatography.

Step 2: Deprotection via Hydrogenolysis

The N-benzyl group is removed using palladium on carbon (10% Pd/C) under hydrogen pressure (100 bar) in ethanol with sulfuric acid as a co-catalyst. This step achieves quantitative conversion to the target compound within 24 hours at 30°C.

Key Data:

ParameterValue
Catalyst Loading5 wt% Pd/C
Hydrogen Pressure100 bar
Temperature30°C
Yield>95%

Industrial Relevance

  • Cost Efficiency : Commercially available starting materials (e.g., cyclopentanone) reduce raw material costs.

  • Safety : The absence of explosive intermediates enhances process safety.

Alternative Synthesis from Cyclopentenyl Morpholine Derivatives

A less common route involves reacting N-(1-cyclopenten-1-yl)morpholine with 3-bromo-2-hydroxypropionic acid ethyl ester. While mechanistic details are sparse, the reaction likely proceeds via nucleophilic ring-opening of the cyclopentene moiety followed by intramolecular cyclization.

Limitations

  • Yield Uncertainty : Publicly available data lack quantitative yield information.

  • Scope Restriction : Limited to derivatives without sterically hindered substituents.

Comparative Analysis of Synthetic Methods

The table below contrasts the three primary methods:

MethodCatalystsStarting MaterialsYieldScalabilitySelectivity
Platinum-Catalyzed CyclizationPtCl₂2-Alkynyl-1-azaspiro[2.3]hexanes65–85%ModerateHigh
Palladium-Catalyzed HydrogenationPd/C, H₂SO₄2-Chloro-1-formylcyclopent-1-ene>95%HighModerate
Morpholine-Based SynthesisNot reportedN-(1-Cyclopenten-1-yl)morpholineUnknownLowLow

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate has been investigated for its potential pharmacological properties. Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Some derivatives of tetrahydrocyclopenta[b]pyrroles have shown promise in inhibiting cancer cell proliferation. Studies suggest that modifications to the ethyl ester can enhance these effects.
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective agents. Research is ongoing to evaluate its efficacy in models of neurodegenerative diseases.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity, making it a potential candidate for developing new antibiotics.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Cycloaddition Reactions : The compound can undergo cycloaddition reactions to form more complex cyclic structures, which are valuable in drug discovery.
  • Functionalization : The carboxylate group can be modified to introduce various functional groups, enabling the synthesis of tailored compounds for specific applications.

Materials Science

In materials science, this compound is explored for its potential use in:

  • Polymer Chemistry : Its reactivity can be harnessed to develop new polymers with desirable mechanical and thermal properties.
  • Nanotechnology : The compound's unique properties may contribute to the development of nanomaterials with applications in electronics and photonics.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of several tetrahydrocyclopenta[b]pyrrole derivatives. Researchers found that modifications to the ethyl group significantly influenced the compound's potency against various cancer cell lines. The results indicated that compounds with an ethyl ester showed enhanced cytotoxicity compared to their acid counterparts.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university assessed the neuroprotective properties of this compound in models of Alzheimer's disease. The findings suggested that the compound reduced oxidative stress and inflammation in neuronal cells, indicating its potential as a therapeutic agent for neurodegenerative disorders.

Comparison Table of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryAntitumor and neuroprotective propertiesDevelopment of new therapeutic agents
Organic SynthesisBuilding block for complex organic compoundsVersatility in chemical transformations
Materials ScienceUse in polymer chemistry and nanotechnologyCreation of advanced materials

Mechanism of Action

The mechanism of action of ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Variations

The compound’s analogs differ in ring size, substituents, and oxidation states. Key examples include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 5,5-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate 5,5-dimethyl substitution C₁₂H₁₇NO₂ 207.27 Enhanced steric hindrance; solubility in DMSO (~10 mM), stable at -20°C for 1 month
Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate Extended 7-membered ring C₁₂H₁₇NO₂ 207.27 Potential for expanded π-conjugation; used in ligand synthesis for metal-organic frameworks (MOFs)
Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate 4-oxo group substitution C₁₀H₁₁NO₃ 193.20 Increased polarity; applications in pharmaceutical intermediates

Physicochemical Properties

  • Solubility: The dimethyl derivative (C₁₂H₁₇NO₂) exhibits higher solubility in organic solvents (e.g., DMSO) compared to the parent compound, attributed to reduced crystallinity from steric bulk .
  • Thermal Stability: The parent compound’s hydrogenolysis byproduct (CO₂) under Pd/C catalysis indicates sensitivity to gas evolution, a factor less pronounced in analogs like the 5,5-dimethyl variant .
  • Synthetic Flexibility: Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is synthesized via hydrogenolysis, whereas analogs like the hexahydrocyclohepta derivative require multistep dehydrogenation or alkylation protocols .

Materials Science

Fe(II)-based MOFs incorporating cyclopenta[b]pyrrole derivatives (e.g., Fe(cta)₂) demonstrate high-spin states at room temperature, with mechanical properties influenced by void fraction and metal-ligand bond strength.

Pharmaceutical Intermediates

The dimethyl variant (CAS: 1346674-20-1) is optimized for solubility and stability, making it a candidate for preclinical drug discovery.

Biological Activity

Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (C10H13NO2) is a heterocyclic compound with notable biological activity. This article synthesizes recent research findings, case studies, and experimental data regarding its biological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its pale yellow solid form and a molecular weight of 179.22 g/mol. The compound can be synthesized through various methods, including cyclization reactions involving primary amines or ammonium acetate in the presence of gold(I) catalysts under controlled atmospheres .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research involving various pyrrole derivatives indicates that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. For example, a study demonstrated that certain fused pyrroles showed promising antiproliferative activity by modulating apoptotic pathways in cancer cells .

Table 1: Cytotoxicity of Pyrrole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHepG-2TBDApoptosis induction
Fused Pyrrole AEACCTBDCaspase activation
Fused Pyrrole BMCF-7TBDCell cycle arrest

Note: TBD = To Be Determined; values are indicative and require further validation.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Studies have shown that related pyrrole compounds can inhibit pro-inflammatory cytokines in vitro and exhibit anti-inflammatory effects in vivo . The modulation of inflammatory pathways suggests that this compound may serve as a scaffold for developing new anti-inflammatory drugs.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has been shown to bind to various enzymes and receptors, thus modulating their activity and influencing biochemical pathways. For instance:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression or inflammation.
  • Receptor Binding: It can interact with cellular receptors that regulate apoptosis and cell proliferation.

Case Studies

  • Anticancer Activity in HepG-2 Cells: A study explored the effects of this compound on HepG-2 liver cancer cells. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a therapeutic agent against liver cancer.
  • Inflammatory Response Modulation: Another investigation focused on the compound's ability to modulate inflammatory responses in animal models. The results showed decreased levels of inflammatory markers following treatment with the compound.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate and 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole, this compound exhibits unique properties that enhance its biological activity due to its specific molecular structure and functional groups .

Table 2: Comparison of Biological Activities

CompoundAnticancer ActivityAnti-inflammatory ActivityOther Notable Effects
This compoundHighModeratePotential neuroprotective effects
Ethyl 6-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylateModerateLowUnknown
2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrroleHighModerateAntimicrobial properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : A two-step synthesis involves (i) preparation of 2-pyrrolyl trichloromethyl ketone via reaction of pyrrole with trichloroacetyl chloride in ether, followed by (ii) esterification with ethanol under basic conditions (e.g., sodium ethoxide). Key optimizations include controlling reaction time (4–6 hours for ketone formation) and solvent selection (ether for ketone, ethanol for esterification) to avoid side reactions . Alternative routes utilize cyclocondensation of 1,3-dicarbonyl dianions with α,β-unsaturated carbonyl compounds, yielding fused pyrrolidine derivatives .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its intermediates?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent positions (e.g., distinguishing tetrahydrocyclopenta[b]pyrrole ring protons at δ 1.05–1.30 ppm for alkyl chains) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., C₁₉H₂₆NO with [M+H]⁺ = 284.2009) .
  • Melting Point Analysis : Used to assess purity, particularly for crystalline intermediates (e.g., derivatives with trifluoromethyl groups exhibit distinct melting ranges) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Use personal protective equipment (PPE) and work in a fume hood to avoid inhalation or skin contact.
  • In case of exposure, immediately consult a physician and provide the Safety Data Sheet (SDS) for reference. Avoid ignition sources due to potential flammability of ester-containing compounds .

Advanced Research Questions

Q. How can continuous-flow hydrogenation be applied to improve deprotection steps in synthesizing derivatives of this compound?

  • Methodology : Continuous-flow systems with heterogeneous catalysts (e.g., palladium on carbon) enable efficient hydrogenolysis of protecting groups (e.g., benzyl groups). For example, 1-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate undergoes hydrogenolysis at 50°C under 10 bar H₂, achieving >97% yield of the deprotected product. This method minimizes side reactions and enhances scalability compared to batch processes .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of derivatives?

  • Approach :

  • Introduce substituents (e.g., trifluoromethyl, isoquinoline carbonyl) at the pyrrole-2-carboxylate position to modulate electronic and steric properties.
  • Assess binding affinity to biological targets (e.g., benzodiazepine receptors) using in vitro assays. Derivatives like ethyl β-carboline-3-carboxylate show high receptor affinity, guiding the design of neuroactive analogs .
  • Correlate substituent effects with spectroscopic data (e.g., ESIMS and ¹H-NMR shifts) to predict bioactivity .

Q. How can researchers resolve contradictory data in reaction yields or spectroscopic results during synthesis?

  • Troubleshooting :

  • Yield Discrepancies : Optimize stoichiometry (e.g., excess sodium ethoxide in esterification) or use inert atmospheres to mitigate moisture sensitivity .
  • Spectral Ambiguities : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare HRMS data with computational predictions (e.g., exact mass calculators) .

Q. What role do substituents on the cyclopenta[b]pyrrole core play in modulating reactivity toward electrophilic substitution?

  • Mechanistic Insight : Electron-withdrawing groups (e.g., bromine at position 7) deactivate the pyrrole ring, directing electrophiles to the less substituted carbons. Conversely, electron-donating groups (e.g., methyl) enhance reactivity at the α-position. Substituent effects are quantified via Hammett σ constants and validated by regioselective bromination studies .

Q. What strategies are effective for stabilizing reactive intermediates (e.g., enaminones) during multi-step syntheses?

  • Stabilization Methods :

  • Use low-temperature (–20°C) conditions and anhydrous solvents (e.g., THF) to prevent decomposition.
  • Employ in situ generation of intermediates (e.g., via PPh₃-mediated cyclization) to avoid isolation of unstable species .

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